The compound 2-(Tributylstannyl)benzo[d]oxazole is a chemical entity that has not been directly studied in the provided papers. However, the papers do discuss various benzo[d]oxazole derivatives and their biological activities, which can provide insights into the potential applications and mechanisms of action of related compounds. Benzo[d]oxazoles are heterocyclic compounds that have garnered interest due to their diverse pharmacological properties, including anticancer, antibacterial, antifungal, and anticonvulsant activities12345. The integration of other functional groups such as triazoles has been shown to enhance these properties3678.
The mechanism of action of benzo[d]oxazole derivatives can vary depending on the substituents attached to the core structure. For instance, triazole-containing benzo[d]oxazoles have been found to exhibit anticonvulsant and antidepressant activities, potentially through the modulation of the GABAergic system3. The GABAergic system is known to play a crucial role in the inhibition of neuronal excitability, and its modulation is a common mechanism for anticonvulsant drugs. Additionally, some benzo[d]oxazole derivatives have been shown to exert anti-proliferative effects on cancer cell lines, suggesting a potential mechanism involving the inhibition of cell growth or induction of apoptosis4. The exact mechanism of action for 2-(Tributylstannyl)benzo[d]oxazole would require further investigation, but it could be hypothesized that it may share similar pathways due to the core benzo[d]oxazole structure.
Benzo[d]oxazole derivatives have been evaluated for their in vitro antibacterial and antifungal activities. Compounds with benzo[d]oxazole and triazole moieties have shown potent activity against Gram-negative bacteria such as Escherichia coli and moderate activity against Bacillus subtilis and Candida albicans12. These findings suggest that benzo[d]oxazole derivatives could be potential candidates for the development of new antibacterial and antifungal agents.
Several studies have reported the anti-proliferative effects of benzo[d]oxazole derivatives on various cancer cell lines. Compounds with a 2-aryl 5-hydroxy benzo[d]oxazole structure have shown selective growth inhibition of cancer cells, with some exhibiting IC50 values comparable to known anticancer drugs4. Additionally, 1,2,3-triazole-benzoxazole conjugates have demonstrated significant anticancer activity, including the inhibition of histone deacetylases, which is a promising target for cancer therapy8.
The anticonvulsant and antidepressant activities of benzo[d]oxazole derivatives have been explored in several studies. Compounds with a 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole structure have shown promising results in animal models for epilepsy and depression, with some compounds exhibiting both anticonvulsant and antidepressant effects35. These activities suggest the potential use of benzo[d]oxazole derivatives in the treatment of neurological disorders.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7